molecular formula C6H2Cl5OPS B053361 O-(2,4,6-Trichlorophenyl) phosphorodichloridothionate CAS No. 122447-64-7

O-(2,4,6-Trichlorophenyl) phosphorodichloridothionate

Cat. No. B053361
CAS RN: 122447-64-7
M. Wt: 330.4 g/mol
InChI Key: UMLNRBZBNHVSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2,4,6-Trichlorophenyl) phosphorodichloridothionate, commonly known as Trichlorfon, is a widely used organophosphate insecticide. It is a colorless to white crystalline powder that is soluble in water and other organic solvents. Trichlorfon is used to control a wide range of insects in various settings, including agriculture, forestry, and public health.

Mechanism Of Action

Trichlorfon is an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine and overstimulation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects:
Trichlorfon has been shown to have toxic effects on non-target organisms, including humans. It can affect the nervous system, liver, and kidneys, and has been linked to developmental and reproductive toxicity. Trichlorfon can also accumulate in the environment and pose a risk to wildlife.

Advantages And Limitations For Lab Experiments

Trichlorfon is widely used in laboratory experiments to study the mechanisms of insecticide action and to develop new insecticides. Its advantages include its low cost and effectiveness against a wide range of insects. However, its toxicity to non-target organisms and potential environmental risks should be carefully considered.

Future Directions

There are several future directions for research on Trichlorfon. One area of focus is the development of new insecticides based on its structure that are less toxic to non-target organisms. Another direction is the study of its effects on the environment and wildlife, including the development of methods for its removal from contaminated sites. Additionally, research could focus on the development of alternative methods for insect control that are more sustainable and environmentally friendly.

Synthesis Methods

Trichlorfon is synthesized by reacting 2,4,6-trichlorophenol with phosphorus oxychloride and thionyl chloride. The reaction produces Trichlorfon as the main product along with some by-products.

Scientific Research Applications

Trichlorfon has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is used in scientific research to study the mechanisms of insecticide action and to develop new insecticides based on its structure.

properties

CAS RN

122447-64-7

Product Name

O-(2,4,6-Trichlorophenyl) phosphorodichloridothionate

Molecular Formula

C6H2Cl5OPS

Molecular Weight

330.4 g/mol

IUPAC Name

dichloro-sulfanylidene-(2,4,6-trichlorophenoxy)-λ5-phosphane

InChI

InChI=1S/C6H2Cl5OPS/c7-3-1-4(8)6(5(9)2-3)12-13(10,11)14/h1-2H

InChI Key

UMLNRBZBNHVSJY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)OP(=S)(Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)OP(=S)(Cl)Cl)Cl)Cl

synonyms

O-(2,4,6-TRICHLOROPHENYL) PHOSPHORODICHLORIDOTHIONATE

Origin of Product

United States

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